molecular formula C15H12Cl2O3 B5673947 2-chlorobenzyl (4-chlorophenoxy)acetate

2-chlorobenzyl (4-chlorophenoxy)acetate

Cat. No. B5673947
M. Wt: 311.2 g/mol
InChI Key: MVXNKOKAZUCVIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorophenoxy compounds typically involves reactions such as Knoevenagel condensation or reactions with ethyl acetoacetate in the presence of catalysts under specific conditions. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized using a Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate, demonstrating the general approach to synthesizing chlorophenoxy compounds (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to “2-Chlorobenzyl (4-Chlorophenoxy)acetate” is often elucidated through single-crystal X-ray diffraction, revealing intricate details about their crystalline forms and geometrical configurations. For instance, the structure of tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy acetate was established using this method, highlighting the compound's spatial arrangement and hydrogen bonding patterns (Loginov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving chlorophenoxy compounds can lead to various products, depending on the reactants and conditions employed. For example, the Fries rearrangement of 3-chlorophenyl acetate produced 4-chloro-2-hydroxy-acetophenone among other products, demonstrating the reactivity and potential transformations of chlorophenoxy acetates (Procopiou et al., 2017).

properties

IUPAC Name

(2-chlorophenyl)methyl 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c16-12-5-7-13(8-6-12)19-10-15(18)20-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXNKOKAZUCVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)COC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)methyl 2-(4-chlorophenoxy)acetate

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